molecular formula C23H24N4O2 B2815997 N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide CAS No. 941977-31-7

N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide

Cat. No.: B2815997
CAS No.: 941977-31-7
M. Wt: 388.471
InChI Key: VIQPCVJFOQVXAP-UHFFFAOYSA-N
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Description

N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide is a complex organic compound that features a naphthalene ring, a pyrrolidine ring, and a pyridine ring

Preparation Methods

The synthesis of N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the naphthalene derivative: Starting with a naphthalene compound, it undergoes a Friedel-Crafts acylation to introduce the desired substituents.

    Pyrrolidine ring introduction: The naphthalene derivative is then reacted with a pyrrolidine compound under conditions that facilitate the formation of a carbon-nitrogen bond.

    Oxalamide formation: The intermediate product is then reacted with oxalyl chloride to form the oxalamide linkage.

    Pyridine ring attachment: Finally, the pyridine ring is introduced through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride or lithium diisopropylamide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Research: It is used in studies investigating its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide stands out due to its unique combination of structural features. Similar compounds may include:

    N1-(2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide: Lacks the pyrrolidine ring, which may affect its chemical and biological properties.

    N1-(2-(pyrrolidin-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide: Lacks the naphthalene ring, leading to different structural and functional characteristics.

Properties

IUPAC Name

N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-N'-pyridin-4-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c28-22(23(29)26-18-10-12-24-13-11-18)25-16-21(27-14-3-4-15-27)20-9-5-7-17-6-1-2-8-19(17)20/h1-2,5-13,21H,3-4,14-16H2,(H,25,28)(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQPCVJFOQVXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C(=O)NC2=CC=NC=C2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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